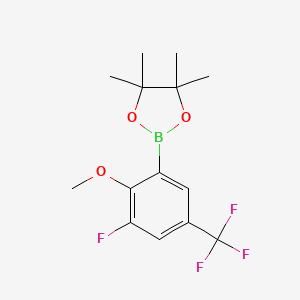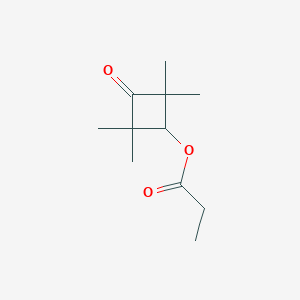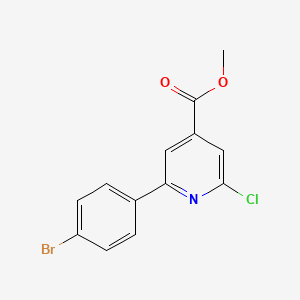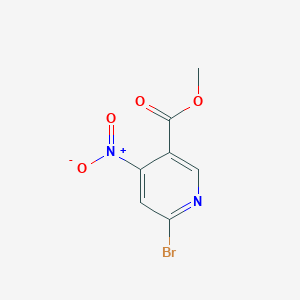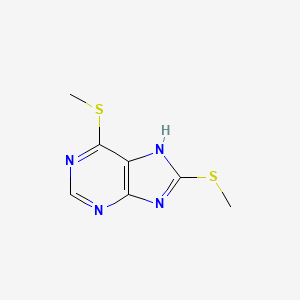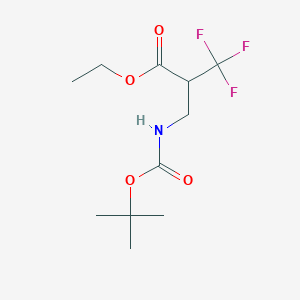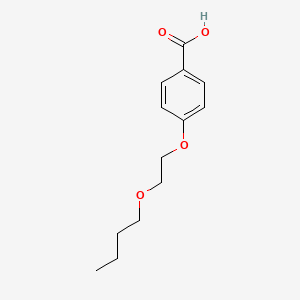
4-(2-Butoxyethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Butoxyethoxy)benzoic acid is an organic compound with the molecular formula C13H18O4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-butoxyethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butoxyethoxy)benzoic acid typically involves the esterification of benzoic acid with 2-butoxyethanol. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity reagents and optimized reaction conditions to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(2-Butoxyethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
科学的研究の応用
4-(2-Butoxyethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-(2-Butoxyethoxy)benzoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular membranes, affecting their permeability and function. The exact pathways and targets can vary based on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(2-Butoxyethoxy)-2-(trifluoromethyl)benzoic acid
- 4-(2-Butoxyethoxy)benzoic acid derivatives
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its butoxyethoxy group provides increased solubility and flexibility compared to other benzoic acid derivatives, making it valuable in various applications.
特性
CAS番号 |
67132-02-9 |
|---|---|
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC名 |
4-(2-butoxyethoxy)benzoic acid |
InChI |
InChI=1S/C13H18O4/c1-2-3-8-16-9-10-17-12-6-4-11(5-7-12)13(14)15/h4-7H,2-3,8-10H2,1H3,(H,14,15) |
InChIキー |
QVHYMIBTDQPVLI-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOC1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


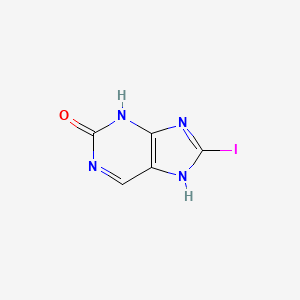

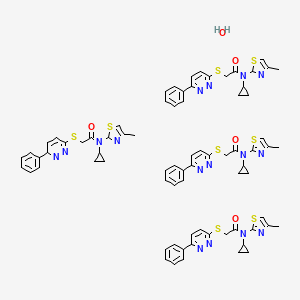
![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)
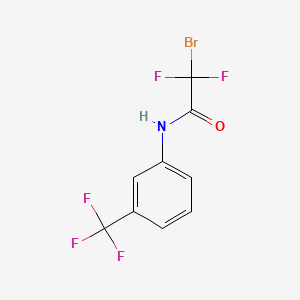
![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
